molecular formula C20H19ClN2O4 B2759065 Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate CAS No. 955282-79-8

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B2759065
CAS No.: 955282-79-8
M. Wt: 386.83
InChI Key: VOIBYWKCNMGXKJ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is a quinoline-based compound featuring a chloro substituent at position 6, an ethyl carboxylate group at position 3, and a (2,5-dimethoxyphenyl)amino group at position 4.

Properties

IUPAC Name

ethyl 6-chloro-4-(2,5-dimethoxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-4-27-20(24)15-11-22-16-7-5-12(21)9-14(16)19(15)23-17-10-13(25-2)6-8-18(17)26-3/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIBYWKCNMGXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.

    Esterification: The carboxylic acid group on the quinoline core is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Amination: Finally, the dimethoxyaniline moiety is introduced through a nucleophilic substitution reaction, where 2,5-dimethoxyaniline reacts with the chlorinated quinoline ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, disrupting replication and transcription processes, while the dimethoxyaniline moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

The compound’s structural uniqueness arises from its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate (Target) 6-Cl, 4-(2,5-dimethoxyphenyl)amino, 3-COOEt ~C₁₉H₁₈ClN₂O₄ ~397.8 Potential photolabile or bioactive properties due to 2,5-dimethoxyphenyl group
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate 6-Cl, 4-OH, 3-COOEt C₁₂H₁₀ClNO₃ 251.67 Higher polarity due to hydroxyl group; simpler structure
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate 6-CF₃, 4-(4-chlorobenzyl)amino, 3-COOEt C₂₀H₁₆ClF₃N₂O₂ 408.8 Enhanced lipophilicity from CF₃; chlorobenzyl group may improve target binding
3-Chloroethyl 2-phenylquinoline-4-carboxylate 2-Ph, 4-COOCH₂CH₂Cl Not provided Not provided Historical synthesis focus; phenyl group may alter π-π stacking interactions

Functional Group Impact on Properties

  • Its amino linkage at position 4 may enhance hydrogen-bonding interactions in biological systems.
  • Chloro vs. Trifluoromethyl (Position 6): The target’s chloro substituent (vs.
  • Ethyl Carboxylate (Position 3) : Common across analogs, this group improves solubility and serves as a synthetic handle for further derivatization .

Biological Activity

Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN2O4C_{20}H_{19}ClN_{2}O_{4}, with a molecular weight of 386.8 g/mol. The presence of a chloro substituent and dimethoxy groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC20H19ClN2O4C_{20}H_{19}ClN_{2}O_{4}
Molecular Weight386.8 g/mol
CAS Number955282-79-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Formation of the Quinoline Core : Utilizing the Skraup synthesis method, starting from aniline derivatives.
  • Chlorination : Introducing the chloro group using phosphorus pentachloride (PCl5).
  • Amination : Nucleophilic substitution with 2,5-dimethoxyaniline to yield the target compound.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation:

  • Mechanism : The compound may inhibit topoisomerases and DNA gyrases, leading to apoptosis in cancer cells.
  • Case Study : A related quinoline derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties:

  • Inhibition of Bacterial Growth : this compound has shown efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

  • Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings and Case Studies

  • Anticancer Activity :
    • A study found that quinoline derivatives with similar structures exhibited significant cytotoxicity against colon cancer cell lines (IC50 values ranging from 10 to 30 µM) due to their ability to induce apoptosis through caspase activation.
  • Antimicrobial Studies :
    • Comparative studies revealed that this compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects :
    • In vitro assays indicated that the compound reduced nitric oxide production in macrophages by up to 50%, suggesting its potential use as an anti-inflammatory agent.

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